molecular formula C15H20N2O2 B026297 tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate CAS No. 103549-24-2

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

Cat. No.: B026297
CAS No.: 103549-24-2
M. Wt: 260.33 g/mol
InChI Key: UJUWQLXEMKUVGE-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUWQLXEMKUVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351126
Record name tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103549-24-2
Record name tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Cellular Effects

The effects of boc-tryptamine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of boc-tryptamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, influencing the function and activity of various biomolecules.

Temporal Effects in Laboratory Settings

The effects of boc-tryptamine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of boc-tryptamine vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

Boc-tryptamine is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Transport and Distribution

Boc-tryptamine is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation.

Subcellular Localization

. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

Introduction

Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate, also known as N-Boc-2-(indol-3-yl)ethylamine, is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the realm of lipid metabolism regulation. This compound features a unique structure characterized by an indole moiety, a tert-butyl group, and a carbamate functional group. Its molecular formula is C14H18N2O2, and it has been synthesized through various methods, primarily involving the reaction of tert-butyl chloroformate with 2-(1H-indol-3-yl)ethylamine.

Lipid Metabolism Regulation

Research indicates that this compound exhibits significant biological activity as a lipid metabolism regulator. Key findings include:

  • Activation of PPARα : The compound activates peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in fatty acid oxidation and lipid metabolism. This activation leads to a reduction in intracellular triglyceride levels in oleic acid-induced hepatocytes, suggesting its potential therapeutic application in metabolic disorders .
  • CPT1a Activation : It also activates carnitine palmitoyltransferase 1a (CPT1a), further facilitating fatty acid oxidation.

In Vitro Studies

In vitro studies have demonstrated that the compound significantly alters lipid accumulation in liver cells. For instance, oleic acid-induced hepatocytes treated with this compound showed reduced triglyceride levels, indicating its efficacy in modulating lipid metabolism .

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with various biological targets due to the presence of the indole ring and carbamate functional group. Comparative studies with similar compounds reveal that modifications to the indole structure can significantly influence biological activity:

Compound NameStructural FeaturesUnique Aspects
N-benzylindole-3-acetic acidIndole structure with an acetic acid moietyKnown for anti-inflammatory properties
Indole-3-carboxylic acidContains carboxylic acid instead of carbamateExhibits antioxidant activity
5-Hydroxyindoleacetic acidHydroxylated indole derivativeMetabolite of serotonin with neuroprotective effects

These compounds share the indole core but differ in functional groups, leading to unique biological activities and applications.

Metabolic Disorders

A study focused on the effects of this compound on lipid metabolism in animal models indicated promising results in reducing hepatic steatosis. The compound was administered to mice on a high-fat diet, resulting in decreased liver triglyceride levels compared to controls .

Preparation Methods

Radical Alkylation Approach

The most extensively documented method involves radical alkylation of tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate with O-ethyl S-(2-(methoxy(methyl)amino)-2-oxoethyl) carbonodithioate. This reaction, conducted under degassed DCE at reflux (83°C), employs dilauroyl peroxide (1.3 eq) as the radical initiator. Key parameters include:

  • Reagent Ratios : A 1:1.8 molar ratio of indole derivative to carbonodithioate ensures complete conversion.

  • Reaction Duration : 16–24 hours under nitrogen atmosphere to prevent radical quenching.

  • Workup : Cold ethanol precipitation followed by silica gel chromatography (100% diethyl ether) yields the product as a brown foam.

Yield : 47% (1.62 g scale).
Purity : >95% by ¹H-NMR, confirmed via absence of starting material peaks at δ 7.8–7.9 ppm.

Fischer Indole Synthesis Pathway

An alternative route adapts Fischer indole synthesis to construct the indole core post-carbamate formation. This method, detailed in patent CN102911106A, involves:

  • Cyclization : L-2-amino adipic acid undergoes cyclization in glacial acetic acid/water to form L-2-pyrrolidone-6-carboxylic acid.

  • Esterification : Trimethylsilyl diazomethane mediates esterification, yielding L-2-pyrrolidone-6-methyl ester.

  • Boc Protection : Di-tert-butyl dicarbonate (Boc anhydride) introduces the tert-butyl carbamate group under basic conditions (pH 9–10).

  • Reduction : Lithium triethylborohydride selectively reduces the pyrrolidone carbonyl to a hydroxyl group.

  • Indole Formation : Acid-catalyzed dehydration with iodoaniline generates the indole ring, followed by palladium-catalyzed Heck coupling to install the ethylcarbamate sidechain.

Critical Observations :

  • Step 4 achieves 83% yield when conducted at −78°C in tetrahydrofuran (THF).

  • Heck reaction optimization requires 5 mol% Pd(OAc)₂ and triethylamine as base.

Reaction Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent Polarity Dichloroethane (DCE)Maximizes radical stability and reagent solubility
Temperature 83°CBalances reaction rate and side-product formation
Catalyst Loading 1.3 eq dilauroyl peroxideEnsures complete initiation without over-oxidation

Boc Protection Efficiency

Boc protection of the primary amine precursor is pivotal. Using Boc anhydride in tetrahydrofuran/water (3:1) at 0°C for 12 hours achieves >90% conversion, as evidenced by ¹H-NMR disappearance of amine protons (δ 1.4–1.6 ppm).

Characterization and Quality Control

Spectroscopic Validation

¹H-NMR (400 MHz, CDCl₃) :

  • tert-Butyl protons: δ 1.44 ppm (s, 9H).

  • Indole NH: δ 8.89 ppm (br s, 1H).

  • Ethylcarbamate chain: δ 3.44–3.35 ppm (m, 2H), 2.94 ppm (t, J = 6.6 Hz, 2H).

HRMS (ESI+) :

  • Observed m/z 384.1894 matches theoretical [C₁₉H₂₇N₃NaO₄]⁺ (0.1 ppm error).

Chromatographic Purity Assessment

Flash chromatography on silica gel (Et₂O/hexane gradient) resolves residual carbonodithioate (Rf = 0.12 vs. 0.35 for impurities). Post-purification HPLC analysis shows 98.2% purity at 254 nm (C18 column, MeCN/H₂O = 70:30).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Radical Alkylation 4798.2Short reaction time (24 h)Requires degassed conditions
Fischer Indole 6295.5Scalable to multi-gram batchesMulti-step (5 stages)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting continuous flow systems for radical alkylation reduces reaction time to 2 hours by enhancing heat/mass transfer. A prototype reactor with 10 mL/min flow rate achieves 43% yield at 90°C, demonstrating scalability.

Waste Minimization Strategies

  • Solvent Recovery : DCE is distilled and reused (3 cycles) without yield loss.

  • Catalyst Recycling : Dilauroyl peroxide is recovered via aqueous extraction (85% efficiency) .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate, and how can purity be ensured?

  • Methodology : The compound is synthesized via indole alkylation or carbamate protection strategies. A literature method involves reacting 3-chloroindolenines with allylboranes under anhydrous conditions in dichloromethane or THF, followed by Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used. Purity (>95%) is confirmed via HPLC or NMR. For example, characteristic 1H^1H NMR peaks include δ 1.36 (s, 9H, Boc CH₃), 3.01 (s, 2H, CH₂), and 7.21–7.29 (m, indole protons) .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Key Techniques :

  • 1H^1H NMR : Look for the tert-butyl singlet at δ 1.36 (9H) and indole NH resonance at δ 8.61 (s, 1H) .
  • 13C^{13}C NMR : Peaks at δ 28.3 (Boc CH₃), 80.1 (Boc quaternary C), and 136.2 (indole C3) confirm the backbone .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 275.3 (calculated for C₁₅H₂₁N₂O₂⁺).

Q. What solvents and storage conditions are recommended for this compound?

  • Stability : The Boc group is stable under neutral conditions but hydrolyzes in strong acids (e.g., TFA) or bases. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent decomposition .
  • Solubility : Soluble in DCM, THF, and DMF; sparingly soluble in water. Pre-dissolve in DCM for reactions requiring aqueous workups .

Advanced Research Questions

Q. How does this compound participate in stereoselective synthesis of bioactive molecules?

  • Application : The indole-Boc motif serves as a key intermediate in synthesizing tryptophan derivatives. For example, it is reduced to N-Boc-D-tryptophanol (a chiral building block for kinase inhibitors) using NaBH₄/LiCl, achieving ~58% yield .
  • Challenges : Steric hindrance from the Boc group can slow reaction kinetics. Catalytic hydrogenation (Pd/C, H₂) is preferred over harsh reagents to preserve stereochemistry .

Q. What intermolecular interactions dominate the crystal packing of carbamate derivatives?

  • Structural Insights : X-ray studies of analogous tert-butyl carbamates reveal N–H···O hydrogen bonds between the carbamate NH and carbonyl oxygen, along with π-π stacking of indole rings (distance: 3.5–4.0 Å). These interactions guide solid-state reactivity and solubility .

Q. How does the Boc group influence the compound’s reactivity in palladium-catalyzed cross-couplings?

  • Mechanistic Role : The Boc group stabilizes transition states in Suzuki-Miyaura couplings by electron donation. For example, this compound reacts with arylboronic acids at 80°C in dioxane/H₂O (3:1) with Pd(PPh₃)₄ (5 mol%), yielding biaryl products in >70% efficiency .

Contradictions and Gaps

  • Stability Data : notes a lack of quantitative decomposition kinetics under acidic/basic conditions. Researchers should perform accelerated stability studies (e.g., 1M HCl/NaOH at 25°C) to fill this gap .
  • Ecotoxicity : No ecotoxicological data is available. Standard assays (e.g., Daphnia magna LC₅₀) are recommended before environmental disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
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tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

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